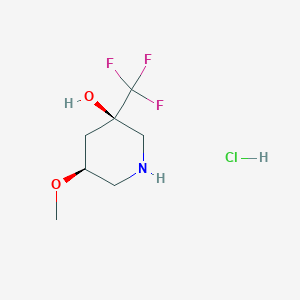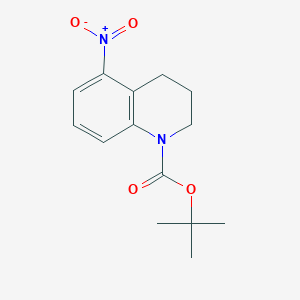
tert-Butyl 5-nitro-3,4-dihydroquinoline-1(2H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 5-nitro-3,4-dihydroquinoline-1(2H)-carboxylate: is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a tert-butyl ester group, a nitro group, and a dihydroquinoline core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-nitro-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group into the quinoline ring.
Reduction: Partial reduction of the quinoline ring to form the dihydroquinoline.
Esterification: Formation of the tert-butyl ester group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The dihydroquinoline ring can be further reduced to tetrahydroquinoline.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
Amino Derivatives: From reduction of the nitro group.
Tetrahydroquinoline Derivatives: From further reduction of the dihydroquinoline ring.
Aplicaciones Científicas De Investigación
tert-Butyl 5-nitro-3,4-dihydroquinoline-1(2H)-carboxylate:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development due to its quinoline core.
Industry: Use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl 5-nitro-3,4-dihydroquinoline-1(2H)-carboxylate would depend on its specific interactions with biological targets. Generally, quinoline derivatives can interact with enzymes, receptors, and other proteins, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound with a wide range of biological activities.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Nitroquinoline: Compounds with nitro groups on the quinoline ring.
Uniqueness
The presence of the tert-butyl ester group and the specific substitution pattern in tert-Butyl 5-nitro-3,4-dihydroquinoline-1(2H)-carboxylate may confer unique properties, such as increased stability or specific biological activity, compared to other quinoline derivatives.
Propiedades
Fórmula molecular |
C14H18N2O4 |
|---|---|
Peso molecular |
278.30 g/mol |
Nombre IUPAC |
tert-butyl 5-nitro-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(17)15-9-5-6-10-11(15)7-4-8-12(10)16(18)19/h4,7-8H,5-6,9H2,1-3H3 |
Clave InChI |
WXPHFCDXUHEDGA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC2=C1C=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-fluoro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B13497242.png)
![5-[2-(2-Aminoethoxy)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13497245.png)
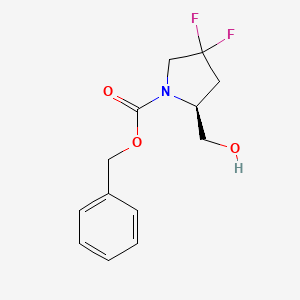
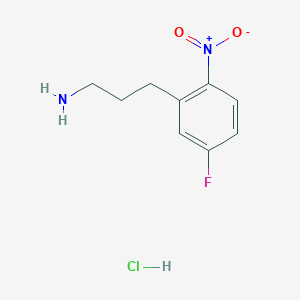
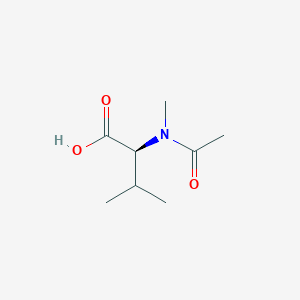
![ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13497264.png)
![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B13497271.png)
![[3-Amino-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13497277.png)

amine hydrochloride](/img/structure/B13497289.png)
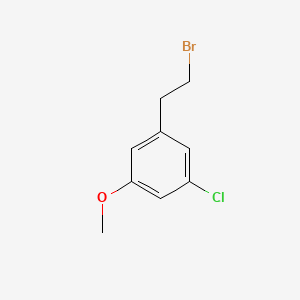

![Methyl 5-azaspiro[2.3]hexane-1-carboxylate, trifluoroacetic acid](/img/structure/B13497310.png)
